molecular formula C5H10O3 B027092 (R)-Methyl 3-hydroxy-2-methylpropanoate CAS No. 72657-23-9

(R)-Methyl 3-hydroxy-2-methylpropanoate

Cat. No.: B027092
CAS No.: 72657-23-9
M. Wt: 118.13 g/mol
InChI Key: ATCCIZURPPEVIZ-SCSAIBSYSA-N
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Description

®-Methyl 3-hydroxy-2-methylpropanoate is an organic compound with the molecular formula C5H10O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-hydroxy-2-methylpropanoate can be achieved through several methods. One common approach is the asymmetric synthesis via biocatalytic C-C bond reduction. This method involves the use of specific enzymes to catalyze the reduction process, resulting in the desired chiral product .

Industrial Production Methods

In industrial settings, the production of ®-Methyl 3-hydroxy-2-methylpropanoate often involves the use of flow microreactor systems. These systems allow for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-hydroxy-2-methylpropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

®-Methyl 3-hydroxy-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 3-hydroxy-2-methylpropanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Methyl 3-hydroxy-2-methylpropanoate is unique due to its specific chiral configuration, which can result in different biological activities and chemical reactivity compared to its non-chiral or differently chiral counterparts.

Properties

IUPAC Name

methyl (2R)-3-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCCIZURPPEVIZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90993497
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72657-23-9
Record name Roche ester, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072657239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roche ester (R)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90993497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Roche ester, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/569FQ3X7KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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